2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
Overview
Description
2-(3-(Thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile (hereafter referred to as TDCP) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. TDCP is a cyclopenta[c]pyrazole derivative, containing a thiophene moiety, which has been found to possess a variety of interesting pharmacological activities. TDCP has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry.
Scientific Research Applications
Antioxidant Activity
2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a related compound, has been synthesized for polyfunctional heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these compounds, particularly the pyrazole and thiophene derivatives, exhibited antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).
Anti-inflammatory and Antioxidant Activity
Compounds synthesized using thiophene moiety have demonstrated significant anti-inflammatory and antioxidant activities. In a study, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one was used as a precursor for synthesizing novel pyrimidine-2-thiol, pyrazole, pyran derivatives. These compounds showcased promising anti-inflammatory and antioxidant activities, as evaluated against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation (Shehab et al., 2018).
Antibacterial Activity
A series of 5-(thiophen-2-yl)-phenyl pyrazoline derivatives were synthesized, and their antibacterial activity was evaluated against various bacterial strains. Some of these compounds showed significant antibacterial activity, comparable to standard antibiotics like gentamicin and tetracycline (Rani & Mohamad, 2014).
Antitumor Activity
In the context of cancer research, derivatives of thiophene have been synthesized and evaluated for their antiproliferative activity. Some compounds exhibited significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These findings highlight the potential of thiophene derivatives in antitumor applications (Shams et al., 2010).
Photochemical Synthesis
The photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones demonstrated the potential of thiophene derivatives in creating novel compounds through intramolecular Paterno-Buchi reactions (Jindal et al., 2014).
Generation of Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used as a starting material to generate a structurally diverse library of compounds, showcasing the versatility of thiophene derivatives in creating a wide range of chemical entities (Roman, 2013).
Synthesis of Pyrazole Scaffolds
Thiophene derivatives were used to synthesize novel pyrazole scaffolds attached to benzothiazole and benzimidazole moieties. This study highlights the utility of thiophene in constructing complex molecular structures (Kheder et al., 2014).
properties
IUPAC Name |
2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-6-7-15-10-4-1-3-9(10)12(14-15)11-5-2-8-16-11/h2,5,8H,1,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNDBEHMKZGEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CS3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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